molecular formula C20H20N2O3S B14990933 3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B14990933
M. Wt: 368.5 g/mol
InChI Key: QEUZALHZKQXPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID is a complex organic compound that features a pyrrole ring substituted with a thiophene group and a propanoic acid moiety

Preparation Methods

The synthesis of 3-(1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrrole ring, followed by the introduction of the thiophene group and the propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to achieve high yield and purity.

Chemical Reactions Analysis

3-(1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved depend on the nature of the target and the specific interactions at the molecular level.

Comparison with Similar Compounds

Similar compounds to 3-(1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-5-(THIOPHEN-2-YL)-1H-PYRROL-2-YL)PROPANOIC ACID include other pyrrole derivatives and thiophene-containing compounds These compounds may share some chemical properties but differ in their specific biological activities and applications

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

3-[1-[2-(2-methylanilino)-2-oxoethyl]-5-thiophen-2-ylpyrrol-2-yl]propanoic acid

InChI

InChI=1S/C20H20N2O3S/c1-14-5-2-3-6-16(14)21-19(23)13-22-15(9-11-20(24)25)8-10-17(22)18-7-4-12-26-18/h2-8,10,12H,9,11,13H2,1H3,(H,21,23)(H,24,25)

InChI Key

QEUZALHZKQXPPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=CC=C2C3=CC=CS3)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.